(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Acryloyl Chloride: The oxadiazole derivative is then coupled with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.
Introduction of the Thiophene Ring:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been investigated as a potential therapeutic agent for various diseases.
Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make the compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation or inflammation.
Pathways: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. By affecting these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
(E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxadiazole derivatives, such as (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide and (E)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-yl)acrylamide, share structural similarities but differ in their biological activities and applications.
Uniqueness: The presence of the thiophene ring in this compound imparts unique electronic properties and biological activities, making it distinct from other oxadiazole derivatives.
Properties
IUPAC Name |
(E)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-12(2)14(10-11)16-19-20-17(22-16)18-15(21)8-7-13-4-3-9-23-13/h3-10H,1-2H3,(H,18,20,21)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDOCBPEWHRPPD-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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